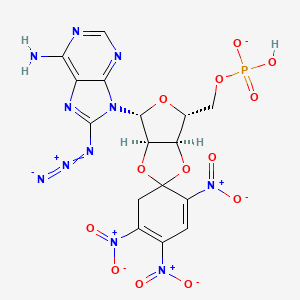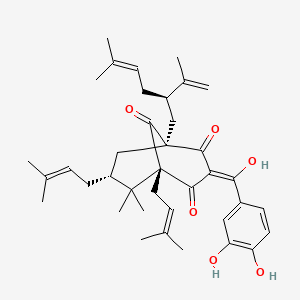
2-(2-imino-3-thiazolyl)-N-(2-methoxy-4-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-imino-3-thiazolyl)-N-(2-methoxy-4-nitrophenyl)acetamide is an aromatic ether and a C-nitro compound.
Scientific Research Applications
Carcinogenicity Studies
- Studies on structurally related compounds such as N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide have shown potential in carcinogenicity research. For instance, it was found to induce lymphocytic leukemia and forestomach tumors in mice, providing insights into structure-activity relationships and organ specificity in cancer research (Cohen, Lower, Ertürk, & Bryan, 1973).
Synthesis and Chemical Properties
- The compound's derivatives are key in synthesizing important intermediates for various applications. For example, its related compound, N-(3-Amino-4-methoxyphenyl)acetamide, is vital in producing azo disperse dyes, showcasing the compound's role in industrial chemistry (Zhang Qun-feng, 2008).
Antioxidant and Anti-inflammatory Potential
- Novel derivatives like N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides have been synthesized and evaluated for their antioxidant and anti-inflammatory activities, indicating the compound's potential in pharmaceutical research (Koppireddi et al., 2013).
Intermediate in Pharmaceutical Synthesis
- It has been used in the synthesis of intermediates for drugs like cefixime, demonstrating its significance in the development of new pharmaceuticals (Liu Qian-chun, 2010).
Antibacterial and Antifungal Research
- Derivatives of this compound have shown significant activity against bacterial and fungal strains like Salmonella typhi, contributing to the development of new antimicrobial agents (Salama, 2020).
Anticonvulsant Activity
- Research into its derivatives has also revealed their potential in treating seizures, highlighting its role in neurological disorder treatments (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).
Material Science and Polymer Research
- It has been used in synthesizing AB-type monomers for polybenzimidazoles, showing its applications in advanced material science (Begunov & Valyaeva, 2015).
properties
Product Name |
2-(2-imino-3-thiazolyl)-N-(2-methoxy-4-nitrophenyl)acetamide |
|---|---|
Molecular Formula |
C12H12N4O4S |
Molecular Weight |
308.32 g/mol |
IUPAC Name |
2-(2-imino-1,3-thiazol-3-yl)-N-(2-methoxy-4-nitrophenyl)acetamide |
InChI |
InChI=1S/C12H12N4O4S/c1-20-10-6-8(16(18)19)2-3-9(10)14-11(17)7-15-4-5-21-12(15)13/h2-6,13H,7H2,1H3,(H,14,17) |
InChI Key |
ALPZBOMVALHVNJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CN2C=CSC2=N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(9R)-5-bromo-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B1231472.png)

![4-[5-(4-methoxyphenyl)-3-isoxazolyl]-N-(2-pyridinylmethyl)butanamide](/img/structure/B1231474.png)
![2-[[4-(4-fluorophenyl)-5-[(1-methyl-2-pyrrolyl)methyl]-1,2,4-triazol-3-yl]thio]-N-(2-oxolanylmethyl)acetamide](/img/structure/B1231476.png)




